5-((4-Methylpiperazin-1-YL)methyl)picolinaldehyde
Description
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-14-4-6-15(7-5-14)9-11-2-3-12(10-16)13-8-11/h2-3,8,10H,4-7,9H2,1H3 |
InChI Key |
NMMDGMAAICFCAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CN=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Picolinaldehyde with 4-Methylpiperazine
A common approach is the reductive amination of picolinaldehyde with 4-methylpiperazine, where the aldehyde group of picolinaldehyde condenses with the secondary amine of 4-methylpiperazine, followed by reduction to form the corresponding this compound.
- Procedure : The reaction is typically carried out in a suitable solvent such as methanol or dichloromethane, with a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.
- Conditions : Room temperature stirring for several hours (e.g., 16 h) is common.
- Outcome : High yields (above 70%) are reported with minimal side products.
Palladium-Catalyzed Coupling Reactions
Another method involves palladium-catalyzed Buchwald-Hartwig amination to introduce the piperazine moiety onto a halogenated picolinaldehyde derivative.
- Catalyst and Ligand : Pd(dba)2 or Pd(OAc)2 with bulky phosphine or imidazolium salt ligands.
- Base : Potassium tert-butoxide or cesium carbonate.
- Solvent : Toluene or dimethyl sulfoxide (DMSO).
- Temperature : Reflux or elevated temperatures (~80–110 °C).
- Advantages : High selectivity and functional group tolerance.
- Example : Coupling 5-bromopicolinaldehyde with 4-methylpiperazine under these conditions yields the desired product in moderate to good yields (50–70%).
Synthesis via Picolinic Acid Derivatives
In some synthetic routes, 5-(4-methylpiperazin-1-yl)picolinic acid is prepared first, followed by conversion to the aldehyde.
- Step 1 : Hydrolysis of methyl 5-(4-methylpiperazin-1-yl)pyridine-2-carboxylate using lithium hydroxide in methanol-water mixture at room temperature for 16 h.
- Step 2 : Acidification to pH 6 with hydrochloric acid to precipitate 5-(4-methylpiperazin-1-yl)picolinic acid.
- Step 3 : Subsequent reduction or functional group transformation to the aldehyde.
- Yield : Around 74% for the acid intermediate stage.
N-Methylation via Reductive Amination
For related compounds where the piperazine nitrogen is methylated, reductive amination with formaldehyde and sodium triacetoxyborohydride is applied.
- Example : Conversion of the piperazine precursor to the N-methyl derivative with yields up to 98%.
Hydrogenation of Nitro Precursors
An alternative route involves reduction of nitro-substituted precursors to the corresponding amines, which can then be functionalized to form the target compound.
- Catalyst : 10% Pd on activated carbon.
- Solvent : Methanol.
- Conditions : Room temperature under hydrogen atmosphere for 1.5 hours.
- Yield : High, approximately 89%.
Data Table Summarizing Key Preparation Methods
Research Findings and Optimization Notes
- Reaction Time and Temperature : Most reductive aminations proceed efficiently at room temperature over 12–16 hours, balancing conversion and minimizing side reactions.
- Catalyst Selection : Palladium catalysts with bulky ligands improve coupling yields and selectivity in Buchwald-Hartwig amination.
- pH Control : Acidification steps are critical after hydrolysis to precipitate intermediates cleanly.
- Purification : Filtration and drying of solids after acidification or chromatographic purification after coupling reactions ensure high purity.
- Functional Group Compatibility : The presence of heteroatoms in the pyridine ring requires careful choice of reaction conditions to avoid decomposition or side reactions.
Chemical Reactions Analysis
Types of Reactions
5-((4-Methylpiperazin-1-YL)methyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 5-((4-Methylpiperazin-1-YL)methyl)picolinic acid.
Reduction: 5-((4-Methylpiperazin-1-YL)methyl)picolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-Methylpiperazin-1-yl)methyl)picolinaldehyde is a compound that has garnered attention for its potential applications in various scientific and pharmaceutical fields. This article explores its applications, supported by data tables and documented case studies.
Basic Information
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 219.29 g/mol
- CAS Number : 1899832-32-6
Structural Characteristics
The compound features a picolinaldehyde moiety, which is a derivative of pyridine with an aldehyde functional group, attached to a piperazine ring. This structural configuration is significant as it influences the compound's biological activity.
Pharmaceutical Development
This compound has been studied for its biological activity, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with biological receptors makes it a candidate for drug design.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperazine exhibit antidepressant properties. A study investigating similar compounds found that modifications to the piperazine structure can enhance serotonin receptor affinity, suggesting that this compound may also exhibit such effects .
Neuropharmacology
The compound's structure allows it to cross the blood-brain barrier, making it relevant in neuropharmacological research. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Data Table: Neuropharmacological Effects of Similar Compounds
| Compound Name | Target Receptor | Effect | Reference |
|---|---|---|---|
| Compound A | Serotonin | Agonist | |
| Compound B | Dopamine | Antagonist | |
| 5-Methylpiperazine | NMDA | Modulator |
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of novel compounds with enhanced pharmacological properties. Its reactivity allows for further modifications that can lead to the discovery of new therapeutic agents.
Example of Synthesis Pathway
The compound can undergo various chemical reactions, such as alkylation or acylation, to produce derivatives with potentially improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 5-((4-Methylpiperazin-1-YL)methyl)picolinaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules, as detailed below:
Substituent-Driven Differences in Bioactivity and Reactivity
Key analogs from recent studies include:
- 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) : Shares the 4-methylpiperazinylmethyl group but incorporates a thiazole ring and a dichlorobenzamide substituent. This structure demonstrated moderate kinase inhibitory activity in preliminary assays, attributed to the electron-withdrawing chloro groups enhancing target binding .
- N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h): Replaces the 4-methylpiperazine with a dimethylamino group, resulting in reduced solubility and altered metabolic stability due to the absence of the piperazine ring’s hydrogen-bonding capacity .
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine intermediates (e.g., compound 229) : Used in synthesizing kinase inhibitors (e.g., compound 232), these analogs highlight the 4-methylpiperazine group’s role in facilitating cross-coupling reactions and improving ligand-receptor interactions .
Physical and Spectral Data Comparison
Notes:
- Morpholine-based analogs (e.g., 4d, 4i) exhibit lower metabolic stability than 4-methylpiperazine derivatives due to reduced resistance to oxidative degradation .
Research Findings and Implications
- Biological Activity: While direct data for 5-((4-methylpiperazin-1-yl)methyl)picolinaldehyde are scarce, its structural analogs (e.g., 4e, 232) show promise in targeting kinases and GPCRs. For instance, compound 232 achieved a 412 [M+H]+ mass signal and demonstrated nanomolar affinity for specific tyrosine kinases .
- Synthetic Advantages : The 4-methylpiperazine group enhances synthetic flexibility, as seen in the high-yield formation of intermediate 230 (74% yield) under Buchwald-Hartwig amination conditions .
Biological Activity
5-((4-Methylpiperazin-1-YL)methyl)picolinaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on the biological effects, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure
The compound features a picolinaldehyde moiety linked to a 4-methylpiperazine group, which may influence its interactions with biological targets. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on related piperazine derivatives demonstrated their effectiveness against Mycobacterium tuberculosis (M. tb), suggesting that structural modifications can enhance potency against various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | M. tuberculosis |
| 5,8-disubstituted tetrahydroisoquinolines | 0.5 - 8 | M. tuberculosis |
Cytotoxicity Studies
In vitro studies assessing the cytotoxicity of related piperazine derivatives have shown variable effects depending on the structure. For example, certain derivatives exhibited low IC50 values against VERO cell lines, indicating potential toxicity at higher concentrations .
Table 2: Cytotoxicity of Piperazine Derivatives
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | VERO |
| BenzylMD | <10 | Various |
The proposed mechanism for the biological activity of this compound involves its ability to interact with specific biological targets, potentially disrupting cellular processes. For instance, studies have shown that similar compounds can inhibit ATP synthase in M. tb, leading to reduced bacterial viability . The lipophilicity of these compounds appears to correlate positively with their antimicrobial potency, indicating that modifications enhancing lipophilicity may improve efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR of compounds like this compound is crucial for optimizing their biological activity. Research has highlighted that:
- Substituent Size and Position : Larger substituents at specific positions on the piperazine ring can enhance binding affinity and potency.
- Lipophilicity : Higher lipophilicity generally correlates with increased antimicrobial activity, as observed in various studies .
Figure 1: Structure-Activity Relationship Overview
Structure-Activity Relationship (Note: Replace with actual figure)
Study on Antitubercular Activity
A recent study evaluated a series of piperazine-containing compounds for their antitubercular activity. The results indicated that modifications to the piperazine ring significantly influenced both potency and selectivity against M. tb. The study concluded that further exploration of these modifications could lead to the development of effective antitubercular agents .
Anti-Chagas Activity Profile
Another research effort focused on similar compounds showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The study involved synthesizing analogues and assessing their efficacy in vitro and in vivo, highlighting the potential for developing new treatments based on structural modifications of piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
